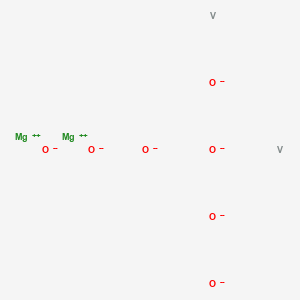

酸化バナジウムマグネシウム (MgV2O6)

説明

Magnesium vanadium oxide (MgV2O6) is a useful research compound. Its molecular formula is Mg2O7V2-10 and its molecular weight is 262.49 g/mol. The purity is usually 95%.

The exact mass of the compound Magnesium vanadium oxide (MgV2O6) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium vanadium oxide (MgV2O6) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium vanadium oxide (MgV2O6) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

充電式水性マグネシウムイオン電池用正極材料

酸化バナジウムマグネシウム材料は、充電式水性マグネシウムイオン電池の潜在的な正極材料として研究されてきました . これらの材料は、簡便な調製経路を用いて得られ、XRDおよび振動分光法によって構造解析が行われました . これらの材料の電気化学的挙動は、サイクリックボルタンメトリーによって観察されました .

エネルギー変換と貯蔵

酸化バナジウム系材料には、酸化バナジウムマグネシウムなどの材料が含まれており、豊富な化学的性質を持ち、層状構造を形成する能力があります。 これらの特性により、エネルギー変換と貯蔵を含むさまざまな用途に適しています .

電荷貯蔵の強化

炭素添加は、MgV2O6の電荷貯蔵挙動を強化するための効果的な二重戦略であることがわかりました . これは、エネルギー貯蔵デバイスの効率と容量を向上させるための可能性を秘めています。

Mg電池用水和酸化バナジウム正極の開発

マグネシウムイオン電池用水和酸化バナジウム正極の開発に関する研究が行われています . 有機電解質への水の添加は、V2O5へのマグネシウムイオンの挿入を大幅に改善します .

マグネシウムイオン電池プロトタイプでの使用

酸化バナジウムマグネシウム材料は、最初のマグネシウムイオン電池プロトタイプの1つで使用されました . これは、次世代のエネルギー貯蔵技術の開発におけるこれらの材料の可能性を示しています。

アニオン性汚染物質の除去

この用途は酸化バナジウムマグネシウムよりも酸化マグネシウム (MgO) に関連していますが、MgO の形態と細孔構造は、アニオン性汚染物質の除去能力に直接影響を与える因子であることに注目すべきです . カチオン交換能と表面官能基は、MgO を用いた重金属の除去に重要な役割を果たします <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024"

作用機序

Target of Action

Magnesium vanadium oxide (MgV2O6) primarily targets the cathode materials in rechargeable aqueous magnesium ion batteries . The compound interacts with these materials, affecting their electrochemical behavior and influencing the overall performance of the battery .

Mode of Action

The mode of action of MgV2O6 involves the intercalation of magnesium ions (Mg2+) into the vanadium oxide structure . This process is facilitated by the compound’s ability to form layered structures, which allows for the insertion and de-insertion of magnesium ions . The kinetics of mg2+ ion insertion into mgv2o6 is sluggish due to poor electronic and ionic wiring .

Biochemical Pathways

The biochemical pathways affected by MgV2O6 primarily involve redox reactions associated with the charge and discharge cycles of the battery . The compound’s complex redox behavior is dependent on phase composition and the metal ion inserted/de-inserted into/from the material .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of MgV2O6, we can discuss its behavior in terms of its electrochemical properties . The compound’s performance as a cathode material is influenced by its ability to reversibly insert and de-insert magnesium ions . The kinetics of this process are sluggish, which can affect the compound’s overall performance .

Result of Action

The result of MgV2O6’s action is the enhancement of the charge storage behavior of the cathode materials in rechargeable aqueous magnesium ion batteries . This is achieved through the intercalation of magnesium ions into the vanadium oxide structure .

Action Environment

The action of MgV2O6 is influenced by various environmental factors. For instance, the compound’s performance can be enhanced through the addition of carbon, which serves as an effective dual strategy for enhancing the charge storage behavior of MgV2O6 . During full cell electrochemical cycling, hydrated structures tend to leach water into the electrolyte and passivate the surface of the magnesium anode, leading to poor cycle life and low capacity retention .

将来の方向性

MgV2O6 has attracted considerable research interest in recent years, particularly as a potential anode material for magnesium ion rechargeable batteries . Future research directions may include exploring ways to enhance the charge storage behavior of MgV2O6, such as the addition of carbon , and investigating the use of MgV2O6 in other applications.

特性

IUPAC Name |

dimagnesium;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.7O.2V/q2*+2;7*-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILHLQDLZVZNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2O7V2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-13-2 | |

| Record name | Magnesium vanadium oxide (MgV2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。